Kv1.5-IN-1 Exhibits 26-Fold Higher Potency than Vernakalant Against Wild-Type hKv1.5
Kv1.5-IN-1 demonstrates significantly higher potency against the wild-type human Kv1.5 channel compared to the clinically investigated antiarrhythmic agent vernakalant. In whole-cell patch clamp assays using HEK293 cells expressing hKv1.5, Kv1.5-IN-1 achieved an IC50 of 0.51 μM [1]. In contrast, vernakalant blocks wild-type Kv1.5 with an IC50 of 13.35 ± 0.93 μM under comparable experimental conditions [2]. This represents an approximate 26-fold improvement in in vitro potency for Kv1.5-IN-1.
| Evidence Dimension | Inhibition of wild-type human Kv1.5 potassium channel |
|---|---|
| Target Compound Data | IC50 = 0.51 μM |
| Comparator Or Baseline | Vernakalant: IC50 = 13.35 ± 0.93 μM |
| Quantified Difference | ~26-fold higher potency |
| Conditions | Whole-cell patch clamp; HEK293 cells expressing hKv1.5 |
Why This Matters
Higher potency may allow for lower effective concentrations in experimental models, potentially reducing off-target interactions and solvent-related artifacts in cell-based and tissue-level electrophysiology studies.
- [1] MedChemExpress. Kv1.5-IN-1 Product Datasheet. HY-136805. View Source
- [2] Eldstrom J, Wang Z, Xu H, et al. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels. Mol Pharmacol. 2007;72(6):1522-1534. View Source
